{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone
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Overview
Description
The compound {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone is a complex organic molecule that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the furan-2-yl methanone group and the 4-methylphenylamino group. Common reagents used in these steps include aniline derivatives, furan derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine: If found to have pharmacological activity, the compound could be developed into a drug for treating various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone: can be compared with other quinoline derivatives and furan-containing compounds. Similar compounds might include:
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and reactivity.
Furan derivatives: Compounds containing the furan ring can be compared based on their aromaticity and potential for chemical modifications.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H24N2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H24N2O2/c1-15-6-9-18(10-7-15)24-20-14-17(3)25(23(26)22-5-4-12-27-22)21-11-8-16(2)13-19(20)21/h4-13,17,20,24H,14H2,1-3H3 |
InChI Key |
KWZITGFDRCTTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CO3)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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